4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide
Description
This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a butanamide chain to a [1,2,4]triazolo[4,3-a]pyridin-3-yl ethyl substituent. The benzotriazinone moiety is a planar heterocyclic system known for its electron-deficient properties, which facilitate π-π stacking interactions in biological targets. The butanamide linker provides conformational flexibility, while the triazolo-pyridine group introduces additional hydrogen-bonding and hydrophobic interactions. This structural combination is typical in medicinal chemistry for optimizing target binding and pharmacokinetic properties .
Properties
Molecular Formula |
C19H19N7O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C19H19N7O2/c27-18(20-11-10-17-23-22-16-8-3-4-12-25(16)17)9-5-13-26-19(28)14-6-1-2-7-15(14)21-24-26/h1-4,6-8,12H,5,9-11,13H2,(H,20,27) |
InChI Key |
UOGBHCJEOKDFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide typically involves multi-step organic reactions. The starting materials often include benzotriazine and triazolopyridine derivatives, which undergo a series of reactions such as condensation, cyclization, and amidation under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for product purification and characterization.
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The compound is synthesized through multi-step organic reactions, as outlined in. Critical steps include:
Post-Synthetic Reactivity
The compound’s reactivity is governed by three functional domains:
-
Benzotriazine 4-Oxo Group :
-
Undergoes nucleophilic substitution at the C3 position under basic conditions (e.g., with amines or thiols).
-
Reductive cleavage of the N–O bond in the triazine ring is feasible using Zn/HOAc, yielding dihydro derivatives.
-
-
Amide Bond :
-
Hydrolysis under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions produces carboxylic acid and amine fragments.
-
Resists enzymatic cleavage in physiological conditions, as confirmed by stability assays.
-
-
Triazolo-Pyridine Moiety :
-
Participates in coordination chemistry with transition metals (e.g., Pd²⁺, Cu²⁺), forming stable complexes.
-
Electrophilic aromatic substitution occurs at the pyridine C5 position under nitration (HNO₃/H₂SO₄).
-
Table 2: Reaction Behavior vs. Structural Analogues
-
The triazolo-pyridine unit in the target compound uniquely enhances π-π stacking interactions, as observed in crystallographic studies.
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The electron-deficient benzotriazine core facilitates attack by nucleophiles (e.g., OH⁻, NH₃) at C3, displacing the oxo group.
-
Metal Coordination : The triazolo-pyridine’s nitrogen atoms act as bidentate ligands, forming octahedral complexes with transition metals.
-
Hydrolytic Stability : The tertiary amide bond’s resonance stabilization confers resistance to hydrolysis at neutral pH, critical for in vivo applications.
Reaction Optimization Challenges
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification due to high boiling points.
-
Temperature Control : Exothermic reactions during benzotriazine formation require strict cooling (−10°C) to prevent side product formation.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzotriazine compounds often show significant antibacterial and antifungal properties. The incorporation of triazole and pyridine moieties may enhance these effects due to their known interactions with biological macromolecules such as enzymes and receptors .
- Anticancer Potential : Compounds with similar structures have been explored for their anticancer properties. The modulation of signaling pathways related to cell growth and apoptosis is a potential mechanism through which this compound may exert therapeutic effects.
Applications in Scientific Research
The unique structural features of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide open avenues for various research applications:
- Drug Development : Its potential as a lead compound in drug discovery is significant. The combination of benzotriazine and triazole structures may offer synergistic effects that enhance pharmacological activity compared to existing drugs.
- Biochemical Studies : The compound can be utilized in studies aimed at understanding enzyme inhibition or receptor binding mechanisms. Its interactions with specific biological targets can provide insights into disease mechanisms and therapeutic strategies.
- Material Science : Due to its unique chemical properties, this compound could have applications in developing new materials or nanotechnology, particularly in drug delivery systems where controlled release is crucial.
Case Studies
Several studies have highlighted the potential applications of benzotriazine derivatives:
- Antimicrobial Screening : A study demonstrated that thiazole-substituted benzotriazine derivatives exhibited strong antibacterial and antifungal activity against various pathogens. This indicates a promising avenue for developing new antimicrobial agents based on similar structures .
- Anticancer Research : Research into 1,2,3-benzotriazin-4(3H)-ones has shown their effectiveness in inhibiting cancer cell proliferation. The modification of these compounds to include triazole or pyridine derivatives could further enhance their anticancer properties .
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzotriazinone Derivatives
N-Alkyl/Aryl Substituted Benzotriazinone Carboxamides (14a–14n)
A series of compounds (14a–14n) share the benzotriazinone core and butanamide linker but differ in the substituent at the terminal amide (Table 1). For example:
- 14a (N-ethyl derivative) and 14n (N-phenyl derivative) exhibit simpler alkyl/aryl groups compared to the target compound’s triazolo-pyridine ethyl group. These analogs were synthesized via amidation of 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with primary amines or anilines .
Key Differences :
- The ethyl spacer in the target compound (vs. direct attachment in 14a–14n) may improve solubility or reduce steric hindrance during receptor binding.
Propanamide Analogs
A closely related compound, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide, differs in linker length (propanamide vs. butanamide) and substituent attachment (methylene vs. ethyl group).
Table 1. Structural Comparison of Benzotriazinone Derivatives
Heterocyclic Systems with Divergent Cores
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) replace the benzotriazinone core with an oxazinone system. The oxazinone core lacks the electron-deficient triazine ring, which may reduce π-stacking interactions but improve metabolic stability .
Pyridazine/Isoxazole Derivatives
Examples such as I-6230 (pyridazine) and I-6373 (isoxazole) feature unrelated heterocycles. These systems prioritize hydrogen-bond acceptors/donors over aromatic stacking, suggesting divergent target selectivity .
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies that illustrate its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.40 g/mol. The structure features a benzotriazine core linked to a triazolopyridine moiety via an ethyl chain and a butanamide group. This unique arrangement is thought to contribute to its biological efficacy.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions that can include:
- Formation of the benzotriazine ring.
- Introduction of the triazolopyridine unit.
- Coupling with the butanamide moiety.
Various synthetic pathways have been explored to optimize yield and purity. For example, recent studies have highlighted methods involving hydrazone formation followed by cyclization reactions that yield high percentages of desired products .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of benzotriazines exhibit significant antimicrobial properties. Specific studies have shown that compounds similar to the one demonstrate activity against various bacterial strains, including resistant strains .
Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer potential. The presence of the benzotriazine moiety is crucial as it has been associated with the inhibition of tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has also been documented. These compounds potentially inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, suggesting a therapeutic role in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituents on the benzotriazine and triazolopyridine rings significantly influence potency.
- Modifications to the butanamide side chain can enhance solubility and bioavailability.
The following table summarizes some SAR findings related to similar compounds:
| Compound Structure | Biological Activity | Notable Effects |
|---|---|---|
| Benzotriazine Derivative | Antimicrobial | Effective against MRSA |
| Triazolopyridine Analog | Anticancer | Induces apoptosis in leukemia cells |
| Butanamide Variant | Anti-inflammatory | Reduces TNF-alpha levels |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly enhanced activity against resistant strains .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that specific derivatives led to reduced cell viability and increased apoptosis rates compared to controls. This suggests potential for further development as anticancer agents .
- Inflammation Models : In vivo studies using animal models showed that compounds with similar structures reduced inflammation markers significantly after treatment, indicating their potential use in chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving hydrazone formation followed by cyclization. For example, hydrazine derivatives (e.g., 2-hydrazinopyridine) react with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol under acidic conditions to form intermediates, which are oxidized using sodium hypochlorite to yield triazolopyridine cores . Optimization includes controlling stoichiometry (1:1 molar ratio), reaction time (3–24 hours), and temperature (room temperature for cyclization). Yields >85% are achievable with rigorous purification via vacuum filtration and methanol washes .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazone Formation | Ethanol, acetic acid, 1 min stirring | 91% |
| Cyclization | NaOCl·5H₂O, ethanol, 3 h stirring | 86% |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C-NMR : Assign proton environments (e.g., δ 10.72 ppm for NH in hydrazones) and carbon signals (e.g., 157.16 ppm for carbonyl groups) using DMSO-d6 as a solvent .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1596 cm⁻¹, triazole ring vibrations at ~1438 cm⁻¹) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated 334.1556, observed 334.1553) .
- HPLC : Ensure purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways and transition states. For example, ICReDD’s approach combines quantum chemical reaction path searches with experimental data to predict optimal substituents on the benzotriazinone or triazolopyridine moieties. Parameters like HOMO-LUMO gaps and electrostatic potential maps help prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in solubility data under varying experimental conditions (e.g., solvent polarity, temperature)?
- Methodological Answer :
- Solubility Profiling : Test solubility in graded solvent systems (e.g., chloroform, methanol, DMSO) at 25°C and 37°C. For example, analogs like sitagliptin intermediates show solubility >10 mg/mL in chloroform but <1 mg/mL in water .
- Co-solvency : Use blends (e.g., PEG-400/water) to enhance aqueous solubility.
- Thermodynamic Analysis : Measure Gibbs free energy (ΔG) of dissolution via calorimetry to identify entropy-driven vs. enthalpy-driven solubility .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs targeting kinase inhibition?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the benzotriazinone C4 position (e.g., electron-withdrawing groups for enhanced π-π stacking) .
- Bioisosteric Replacement : Replace the butanamide linker with sulfonamide or urea groups to modulate pharmacokinetics .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to kinase active sites (e.g., ATP-binding pockets) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points due to polymorphic forms?
- Methodological Answer :
- DSC/TGA : Perform differential scanning calorimetry to identify polymorphs (e.g., endothermic peaks at 82–84°C vs. 175–176°C) .
- Crystallization Screening : Recrystallize from solvents like ethyl acetate/hexane to isolate stable polymorphs .
Experimental Design Considerations
Q. What safety protocols are critical when handling sodium hypochlorite in cyclization reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of Cl₂ gas.
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact.
- Waste Management : Neutralize residual NaOCl with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
